5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole" .Physical and Chemical Properties Analysis
The physical and chemical properties of “5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole” are not explicitly provided in the available resources .Scientific Research Applications
Thermal Behavior and Safety in Explosives
5,5',6,6'-Tetranitro-2,2'-bibenzimidazole (TNBBI), a derivative of 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole, is noted for its high thermal stability as an explosive material. Thermal decomposition tests revealed kinetic parameters indicating its stability and safety in thermal processes. The substance decomposes exothermically without visible melting, making it a promising candidate for applications requiring high thermal stability and low sensitivity (Gołofit et al., 2018).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Compounds containing this structure showed significant antimicrobial effects against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Salahuddin et al., 2017).
Cancer Research
In the field of cancer research, 2,5'-Bi-1H-benzimidazole derivatives, which are structurally related to this compound, have been synthesized and evaluated for their activity against cancer cells. These compounds have shown inhibitory effects on topoisomerase I, a key enzyme in DNA replication, and displayed cytotoxicity toward certain human cancer cell lines, highlighting their potential in cancer therapy (Kim et al., 1996).
Sensitivity to Halide Ions in Luminescence
Studies on ruthenium(II) complexes with 2,2'-bibenzimidazole ligands have shown enhanced sensitivity to halide ions, particularly chloride and bromide. These findings are relevant in the context of developing new colorimetric sensors for detecting specific ions, where the 2,2'-bibenzimidazole structure plays a crucial role in the sensitivity and luminescence properties of these complexes (Sorsche et al., 2016).
Agricultural Applications
The use of benzimidazole derivatives, such as carbendazim (a methyl-2-benzimidazole carbamate), in agriculture for controlling fungal diseases has been explored. Research on nanoparticle-based delivery systems for these compounds suggests potential applications in enhancing the efficiency and reducing the environmental impact of agricultural fungicides (Campos et al., 2015).
Fuel Cell Technology
In fuel cell technology, polybenzimidazole compounds containing benzimidazole side groups have shown promise. These materials offer high proton conductivity and thermal stability, making them suitable for high-temperature fuel cell applications. The incorporation of benzimidazole units enhances the acid retention and proton conductivity of these polymers, which is critical for efficient fuel cell operation (Kim et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-5,6-dimethyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-9-5-13-14(6-10(9)2)20-17(19-13)18-21-15-7-11(3)12(4)8-16(15)22-18/h5-8H,1-4H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFRALKOSNVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=NC4=C(N3)C=C(C(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304026 | |
Record name | 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-52-1 | |
Record name | NSC163940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5',6,6'-TETRAMETHYL-2,2'-BIBENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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